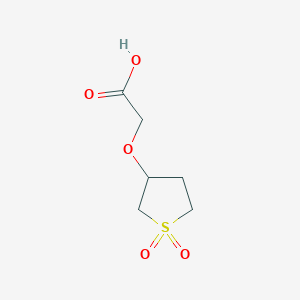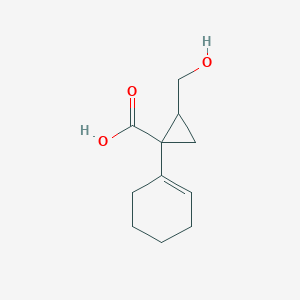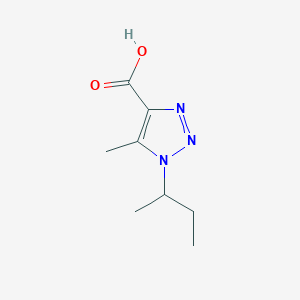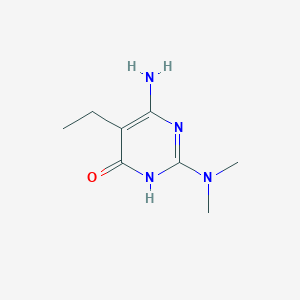
2-(1,2-Thiazol-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Thiazol-3-yl)butanoic acid is a heterocyclic compound containing a thiazole ring. Thiazoles are five-membered rings with one sulfur and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of α-haloketones with thiourea to form the thiazole ring, followed by subsequent functionalization to introduce the butanoic acid group .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Thiazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
2-(1,2-Thiazol-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Thiazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of agrochemicals, dyes, and sensors
Mecanismo De Acción
The mechanism of action of 2-(1,2-Thiazol-3-yl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Thiazol-2-yl)butanoic acid
- 2-(1,2-Oxazol-3-yl)butanoic acid
- 2-(1,3-Oxazol-2-yl)butanoic acid
Uniqueness
2-(1,2-Thiazol-3-yl)butanoic acid is unique due to the specific positioning of the sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical and biological properties. Compared to its isomers and analogs, it may exhibit different reactivity and biological activity profiles .
Propiedades
Fórmula molecular |
C7H9NO2S |
|---|---|
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
2-(1,2-thiazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-3-4-11-8-6/h3-5H,2H2,1H3,(H,9,10) |
Clave InChI |
JNUXCZRUVYLZAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=NSC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13318862.png)




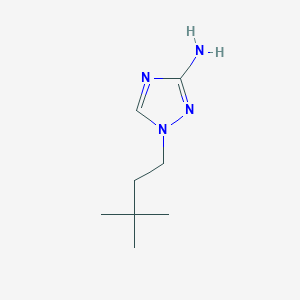
![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)

